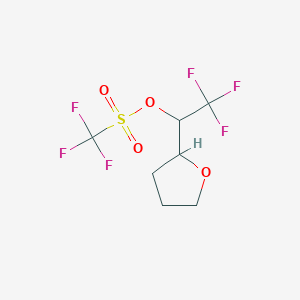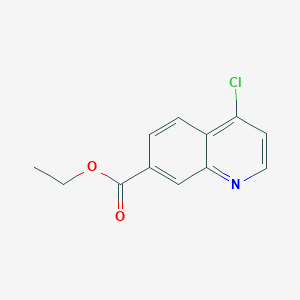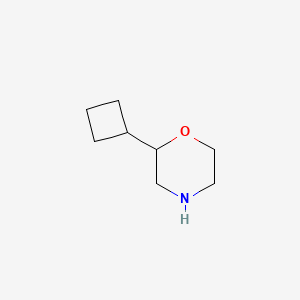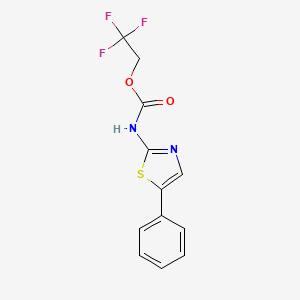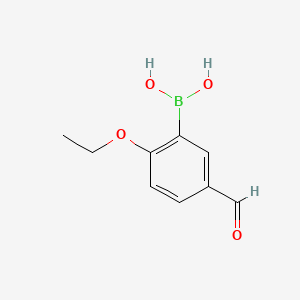
2-Ethoxy-5-formylphenylboronic acid
Descripción general
Descripción
2-Ethoxy-5-formylphenylboronic acid is a chemical compound with the empirical formula C9H11BO4 and a molecular weight of 193.99 . It is a solid substance and is often used in early discovery research .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-5-formylphenylboronic acid can be represented by the SMILES string O=CC1=CC(B(O)O)=C(OCC)C=C1 . The InChI representation is 1S/C9H11BO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6,12-13H,2H2,1H3 .Chemical Reactions Analysis
Boronic acids, such as 2-Ethoxy-5-formylphenylboronic acid, are known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds through a transition metal catalyst .Physical And Chemical Properties Analysis
2-Ethoxy-5-formylphenylboronic acid is a solid substance . It has an empirical formula of C9H11BO4 and a molecular weight of 193.99 .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Formylphenylboronic acids have been investigated for their antimicrobial properties. These compounds show moderate action against fungi like Candida albicans and bacteria such as Escherichia coli and Bacillus cereus. The antifungal activity, in particular, suggests a potential mechanism of action similar to that of benzoxaborole antifungal drugs, which inhibit the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms (Adamczyk-Woźniak et al., 2020). These findings indicate a promising avenue for the development of new antibacterial and antifungal agents.
Bioorthogonal Coupling Reactions
The reactivity of formylphenylboronic acids toward bioorthogonal coupling reactions has been demonstrated. These reactions are pivotal in bioconjugation processes, where attaching biomolecules to synthetic compounds without interfering with biological activity is essential. For example, the combination of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution results in a stable product suitable for protein conjugation, indicating the compound's utility in bioconjugation applications under physiologically compatible conditions (Dilek et al., 2015).
Crystal Engineering and Supramolecular Chemistry
Research into the crystal structures of ortho-alkoxyphenylboronic acids, including derivatives similar to 2-ethoxy-5-formylphenylboronic acid, has provided insights into their potential for crystal engineering and supramolecular chemistry. These studies aim to explore novel boronic acid structures that could serve as monomeric building blocks by engaging in intramolecular hydrogen bonds, which could be valuable in designing new materials with specific properties (Cyrański et al., 2012).
Synthesis of Aminated Compounds
The ability of formylphenylboronic acids to undergo amination–reduction reactions has been exploited to synthesize novel 2-(arylaminomethyl)phenylboronic compounds. This reactivity opens up pathways for creating compounds with potential applications in medicinal chemistry and material science. The synthesis process has been optimized to allow for efficient production of these aminated derivatives, showcasing the versatility of formylphenylboronic acids in organic synthesis (Adamczyk-Woźniak et al., 2011).
Suzuki-Miyaura Cross-Coupling Reactions
Formylphenylboronic acids are also pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds. These reactions are instrumental in synthesizing various complex organic structures, highlighting the utility of boronic acids in developing pharmaceuticals, agrochemicals, and organic materials. The reaction conditions have been refined to enhance the yields and scope of products that can be synthesized, underscoring the significance of formylphenylboronic acids in modern synthetic strategies (Hergert et al., 2018).
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .
Propiedades
IUPAC Name |
(2-ethoxy-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDKQQWBMKEDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678476 | |
| Record name | (2-Ethoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-formylphenylboronic acid | |
CAS RN |
1003042-92-9 | |
| Record name | (2-Ethoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



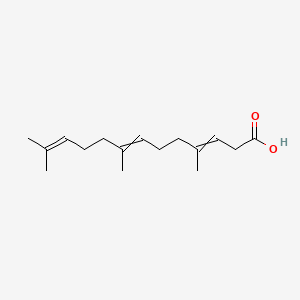
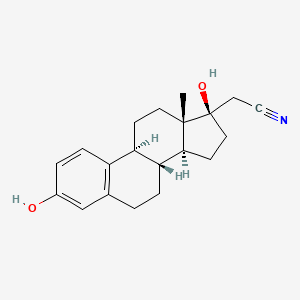
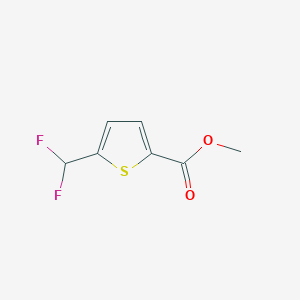
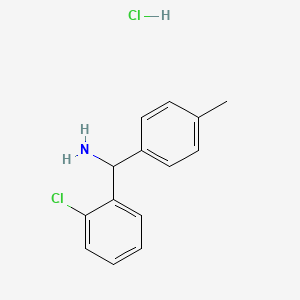
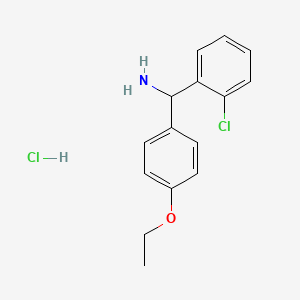
![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)
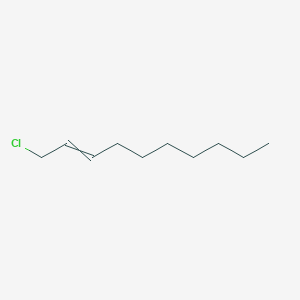
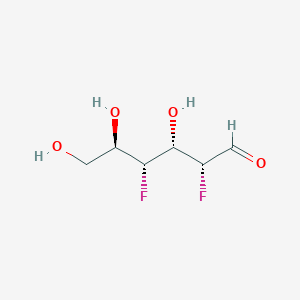
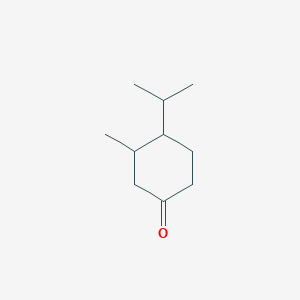
![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)
